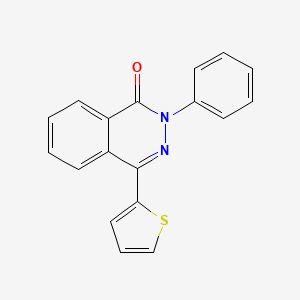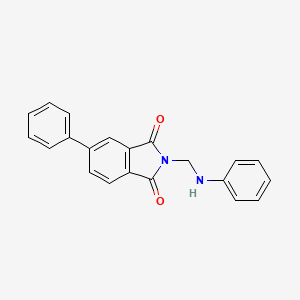
2-phenyl-4-thien-2-ylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1(2H)-ona, 2-fenil-4-tien-2-ilftalazina es un compuesto heterocíclico que presenta un núcleo de ftalazina sustituido con grupos fenilo y tienilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 1(2H)-ona, 2-fenil-4-tien-2-ilftalazina típicamente implica los siguientes pasos:
Formación del núcleo de ftalazina: El núcleo de ftalazina se puede sintetizar mediante la ciclización de derivados de hidrazina con anhídrido ftálico o sus derivados.
Reacciones de sustitución: Los grupos fenilo y tienilo se introducen mediante reacciones de sustitución.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como cristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1(2H)-ona, 2-fenil-4-tien-2-ilftalazina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación del compuesto.
Sustitución: Los grupos fenilo y tienilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los compuestos organometálicos se utilizan comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir una amplia variedad de nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
La 1(2H)-ona, 2-fenil-4-tien-2-ilftalazina tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto se puede investigar por su potencial como agente farmacéutico, particularmente por su actividad contra ciertas enfermedades o afecciones.
Ciencia de los materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas, como polímeros conductores o revestimientos avanzados.
Investigación biológica: El compuesto se puede utilizar como una herramienta para estudiar procesos biológicos o como una sonda en ensayos bioquímicos.
Aplicaciones industriales: El compuesto se puede utilizar en la síntesis de otros productos químicos o como un componente en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de la 1(2H)-ona, 2-fenil-4-tien-2-ilftalazina depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con dianas moleculares como enzimas o receptores, modulando su actividad y conduciendo a efectos terapéuticos. Las vías involucradas pueden incluir transducción de señales, expresión genética y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
1(2H)-ona, 2-fenilftalazina: Carece del grupo tienilo, lo que puede afectar sus propiedades químicas y aplicaciones.
1(2H)-ona, 4-tien-2-ilftalazina:
1(2H)-ona, 2-fenil-4-metilftalazina: Sustituye el grupo tienilo por un grupo metilo, alterando su comportamiento químico y aplicaciones.
Singularidad
La 1(2H)-ona, 2-fenil-4-tien-2-ilftalazina es única debido a la presencia de ambos grupos fenilo y tienilo, que pueden conferir propiedades químicas distintas y aplicaciones potenciales. La combinación de estos grupos puede mejorar su reactividad y hacerlo adecuado para usos científicos e industriales específicos.
Propiedades
Fórmula molecular |
C18H12N2OS |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-phenyl-4-thiophen-2-ylphthalazin-1-one |
InChI |
InChI=1S/C18H12N2OS/c21-18-15-10-5-4-9-14(15)17(16-11-6-12-22-16)19-20(18)13-7-2-1-3-8-13/h1-12H |
Clave InChI |
RQOAXEHMLOWSFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11662644.png)


![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B11662669.png)
![N'-[(Z)-(3-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662670.png)
![ethyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662673.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662675.png)
![Propyl 4-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11662694.png)

![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11662701.png)
![ethyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B11662708.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11662714.png)
![Ethyl 6-tert-butyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662718.png)
